molecular formula C15H21NO3 B1613616 tert-butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 860436-57-3

tert-butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B1613616
CAS No.: 860436-57-3
M. Wt: 263.33 g/mol
InChI Key: LQLAKQZVCKYEQC-UHFFFAOYSA-N
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Description

Tert-butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (also known as TB6MIDHIC) is a synthetic organic compound that is widely used in scientific research and laboratory experiments. This compound is a derivative of the isoquinoline class of compounds, which are characterized by their aromatic ring structures and nitrogen-containing heterocyclic rings. TB6MIDHIC has a wide range of applications, including as a substrate for enzymes and as a reagent for organic synthesis. The compound has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications.

Scientific Research Applications

Chemoselective Tert-Butoxycarbonylation

1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been used for the tert-butoxycarbonylation of acidic proton-containing substrates like phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids without the need for a base. This reaction is chemoselective and yields high results under mild conditions (Saito, Ouchi, & Takahata, 2006).

Synthesis of 1,2-Dihydroisoquinolines

A method involving carbophilic Lewis acids has been developed to synthesize 1,3-disubstituted 1,2-dihydroisoquinolines through tandem nucleophilic addition and cyclization of 2-(1-alkynyl)arylaldimines. Proton sources such as water and 2,6-di-tert-butyl-4-methoxyphenol are essential in these reactions (Obika et al., 2007).

Versatile Synthesis of Isoquinoline Derivatives

The use of tert-butoxycarbonylation for the synthesis of isoquinoline derivatives has been demonstrated. This process allows for the high-yield, chemoselective tert-butoxycarbonylation of aromatic and aliphatic amine hydrochlorides and phenols in the absence of a base (Ouchi, Saito, Yamamoto, & Takahata, 2002).

Synthesis of Marine Drug Derivatives

Research has explored the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. This process involves condensation, cyclodehydration, and aqueous hydrolysis (Li et al., 2013).

Properties

IUPAC Name

tert-butyl 6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-8-7-11-9-13(18-4)6-5-12(11)10-16/h5-6,9H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLAKQZVCKYEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633479
Record name tert-Butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860436-57-3
Record name tert-Butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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